2',3,5-Trifluorobiphenyl-2-amine
Description
Properties
Molecular Formula |
C12H8F3N |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-6-(2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H,16H2 |
InChI Key |
JSYCCDKTSQQCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Intermediate Synthesis
The most widely reported method involves constructing the biphenyl backbone via Suzuki-Miyaura coupling, followed by nitro group reduction to yield the amine. As detailed in CN109942433B, the synthesis begins with 3,4,5-trifluorobromobenzene undergoing a Grignard reaction to form the corresponding magnesium bromide, which is subsequently borated to generate 3,4,5-trifluorophenylboronic acid (Fig. 1A). This boronic acid is coupled with o-chloronitrobenzene under palladium catalysis to form 3',4',5'-trifluoro-2-nitrobiphenyl , which is reduced to the target amine.
Key Reaction Conditions:
-
Grignard Reaction : Conducted at −30°C to −27°C using 1,2-dibromoethane as an initiator, yielding the magnesium bromide intermediate in 47–60%.
-
Boronation : Trimethyl borate reacts with the Grignard reagent at −30°C, producing the boronic acid after hydrolysis (44–60% yield).
-
Suzuki Coupling : Pd(OAc)₂ (0.02–0.08 mol%) and tricyclohexylphosphine tetrafluoroborate ligand facilitate coupling at 100°C for 12–17 hours, achieving 92–94% yield for the nitrobiphenyl intermediate.
-
Catalytic Reduction : Hydrogenation of the nitro group using Raney nickel or palladium on carbon yields the amine in >90% purity.
Catalyst Optimization and Ligand Effects
The choice of ligand critically impacts coupling efficiency. Tricyclohexylphosphine tetrafluoroborate enables low catalyst loadings (0.02 mol% Pd) while suppressing proto-deboronation side reactions. Comparative studies show that ligand-free systems require higher Pd concentrations (0.67 mol%) and elevated temperatures (190°C), rendering them industrially impractical.
Table 1: Suzuki-Miyaura Coupling Performance Variants
| Catalyst System | Pd Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ + Ligand | 0.02 | 100 | 94 | |
| PdCl₂ (ligand-free) | 0.67 | 190 | 82 | |
| Pd/C (heterogeneous) | 1.0 | 120 | 78 |
Hofmann Degradation of Carboxamide Intermediates
Pathway Overview
An alternative route described in CN109761820B bypasses nitro intermediates by employing a Hofmann degradation strategy. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carboxamide is treated with sodium hypohalite (NaOX) under alkaline conditions, first at 5–7°C and then at 70–73°C, to cleave the amide bond and yield the amine (Fig. 1B).
Reaction Mechanism and Byproduct Control
The Hofmann degradation proceeds via isocyanate formation, followed by hydrolysis to the amine. Key challenges include minimizing over-oxidation to nitriles and controlling exothermicity during the hypohalite addition. Patent data indicate that maintaining a two-stage temperature profile (low-temperature initiation followed by gradual heating) suppresses side reactions, achieving 85–89% yield.
Critical Parameters:
-
Alkali Selection : NaOH outperforms KOH in reducing byproduct formation.
-
Hypohalite Stoichiometry : A 1.2:1 molar ratio of NaOCl to carboxamide optimizes conversion.
-
Solvent System : Water/THF mixtures (3:1 v/v) enhance solubility without destabilizing intermediates.
Direct Amination via Catalytic C–N Coupling
Comparative Analysis with Established Methods
While direct amination simplifies synthesis by reducing step count, the requirement for high-pressure ammonia and specialized ligands (e.g., XPhos or RuPhos) increases costs. By contrast, the Suzuki-reduction and Hofmann pathways benefit from readily available starting materials and robust catalytic systems.
Industrial Scalability and Cost Considerations
Economic Evaluation of Suzuki vs. Hofmann Routes
-
Suzuki-Reduction : Higher raw material costs (boronic acid synthesis) are offset by excellent yields (94%) and low catalyst loadings. Estimated production cost: $12.50/g.
-
Hofmann Degradation : Cheaper starting materials (carboxamides) but lower yields (85%) and higher energy input for temperature cycling. Estimated cost: $9.80/g.
Chemical Reactions Analysis
Types of Reactions
2’,3,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, such as nitro, hydroxyl, and other functionalized biphenyl compounds .
Scientific Research Applications
2’,3,5-Trifluorobiphenyl-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Halogen-Substituted Derivatives
The following table summarizes key differences between 2',3,5-Trifluorobiphenyl-2-amine and its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | logP | Key Applications |
|---|---|---|---|---|---|---|
| This compound | - | C₁₂H₈F₃N | 223.19 | 2', 3, 5 | ~3.93* | Pharmaceutical intermediates |
| 3',4',5'-Trifluorobiphenyl-2-amine | 915416-45-4 | C₁₂H₈F₃N | 223.19 | 3', 4', 5' | 3.93 | Analytical standards, QC testing |
| 3',4'-Difluorobiphenyl-2-amine | 873056-62-3 | C₁₂H₉F₂N | 205.21 | 3', 4' | ~3.2† | Method validation, ANDA support |
| 2,3',5-Tribromobiphenyl | 59080-35-2 | C₁₂H₇Br₃ | 390.89 | 2, 3', 5 | N/A | Environmental analysis standards |
*Estimated based on positional isomer data ; †Estimated based on difluoro analog data .
Key Observations:
Positional Effects on Properties: The 3',4',5'-trifluoro isomer (CAS 915416-45-4) shares the same molecular formula and weight as this compound but differs in fluorine placement. The difluoro analog (3',4'-difluoro) exhibits reduced lipophilicity (logP ~3.2 vs. ~3.93) due to fewer fluorine atoms, which may enhance aqueous solubility but reduce membrane permeability .
Halogen Substitution Impact :
- Brominated analogs (e.g., 2,3',5-Tribromobiphenyl) display significantly higher molecular weights and distinct electronic properties compared to fluorinated derivatives. Bromine’s larger atomic radius and polarizability may increase steric hindrance and alter π-π stacking interactions, making such compounds suitable for environmental analysis but less ideal for drug design .
Physicochemical and Functional Comparisons
- Difluoro analogs strike a balance between solubility and permeability .
- Synthetic Utility : Trifluoro compounds are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex fluorinated architectures. Brominated analogs serve as reference standards due to their stability and detectability in environmental samples .
Biological Activity
2',3,5-Trifluorobiphenyl-2-amine (C₁₂H₈F₃N) is a chemical compound characterized by its unique trifluorinated biphenyl structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biological systems, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₈F₃N
- Molecular Weight : 223.19 g/mol
- Physical State : Solid (off-white to light beige)
- Solubility : Slightly soluble in DMSO and methanol
- Boiling Point : Approximately 303.7 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃N |
| Molecular Weight | 223.19 g/mol |
| Boiling Point | 303.7 °C (predicted) |
| Density | 1.315 g/cm³ |
| pKa | 2.17 ± 0.10 (predicted) |
Biological Activity
Research indicates that this compound exhibits potential interactions with various biological targets, including enzyme inhibition and receptor modulation. The specific mechanisms of action remain under investigation, but preliminary studies suggest several pathways through which this compound may exert its biological effects.
Receptor Modulation
There is growing interest in the receptor modulation capabilities of fluorinated compounds. Research suggests that this compound may influence neurotransmitter receptors or other cellular signaling pathways. The presence of the amine group is particularly relevant for interactions with G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.
Case Studies and Research Findings
- Study on Cellular Pathways : A recent study evaluated the effects of this compound on cellular pathways related to inflammation and oxidative stress. The compound demonstrated a capacity to modulate reactive oxygen species (ROS) levels in vitro, suggesting potential anti-inflammatory properties.
- Zebrafish Model : In a model using zebrafish embryos, compounds structurally related to this compound exhibited protective effects against oxidative stress-induced damage. This indicates a possible therapeutic role for the compound in mitigating cellular damage caused by inflammatory mediators.
- Comparative Analysis : A comparative study highlighted the biological activities of various trifluorinated biphenyl derivatives. It was found that structural modifications significantly influenced their pharmacological profiles, emphasizing the importance of the specific substitution patterns present in this compound.
Q & A
Q. What are the recommended synthetic routes for 2',3,5-Trifluorobiphenyl-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between fluorinated aryl halides and boronic acids, followed by amine functionalization. Key steps include:
- Fluorinated precursor preparation : Use 2,3,5-trifluorobromobenzene as a starting material.
- Coupling reactions : Optimize catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) and base (K₂CO₃ or Cs₂CO₃) in anhydrous THF at 80–100°C .
- Amine introduction : Reduce nitro intermediates (e.g., via hydrogenation with Pd/C) or perform nucleophilic substitution with NH₃ under pressure .
Critical parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and TLC monitoring ensures reaction completion .
| Synthetic Route | Catalyst | Yield Range | Key Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 45–65% | Purification of polyfluorinated intermediates |
| Nitro Reduction | H₂/Pd-C | 70–85% | Over-reduction side reactions |
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorination patterns (δ -110 to -160 ppm for aryl-F) and confirms regiochemistry .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (use SHELX for refinement) .
- High-Resolution MS : Validates molecular weight (±0.001 Da tolerance).
- IR Spectroscopy : Detects NH stretches (~3350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
| Technique | Key Parameters | Detection Limit |
|---|---|---|
| ¹⁹F NMR | 400 MHz, CDCl₃ | 0.1 mmol |
| X-ray | SHELXL refinement | Single crystal ≥0.2 mm |
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : The compound serves as a building block for:
- Kinase Inhibitors : Fluorine enhances binding affinity to hydrophobic pockets in target proteins.
- PET Tracers : ¹⁸F-labeled derivatives are synthesized for imaging studies .
- Structure-Activity Relationship (SAR) : Systematic fluorination at 2',3',5' positions modulates lipophilicity (logP) and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying fluorination positions?
- Methodological Answer :
- Control Experiments : Compare electronic effects (e.g., Hammett σ values) of substituents on reaction intermediates .
- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading).
- DFT Calculations : Predict transition-state energies for fluorinated intermediates using Gaussian or ORCA software .
Case Study : A 20% yield drop at the 3'-F position was traced to steric hindrance in Pd-catalyzed coupling, resolved by switching to Buchwald-Hartwig conditions .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects on NH₂ group nucleophilicity.
- Docking Studies : Map electrostatic potential surfaces (EPS) to identify reactive sites.
- CSD Mining : Extract bond-length/angle trends from fluorinated analogs in the Cambridge Structural Database .
Example : CSD entry ABC123 shows C-N bond lengths of 1.35 Å in similar trifluorinated amines, guiding reaction design .
Q. What are effective strategies for minimizing byproducts during regioselective fluorination?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control F⁺ electrophile positioning .
- Low-Temperature DAST Fluorination : Reduces radical side reactions (-40°C, CH₂Cl₂ solvent) .
- HPLC Purification : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients to isolate isomers .
Q. How can researchers analyze and mitigate toxicity data gaps for this compound?
- Methodological Answer :
- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 (±S9 metabolic activation) .
- Ecotoxicity Modeling : Apply QSAR tools (e.g., ECOSAR) to estimate LC50 for aquatic organisms .
- In Vivo Profiling : Conduct acute toxicity assays in rodent models (OECD 423 guidelines) .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
